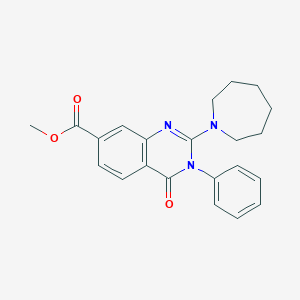![molecular formula C21H18ClN3O4 B6584325 methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate CAS No. 1251599-24-2](/img/structure/B6584325.png)
methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate, or MCP-6-MPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the pyrimidine class of heterocyclic compounds and is used in a variety of laboratory experiments.
Mecanismo De Acción
MCP-6-MPA is a small molecule that binds to specific proteins in the body. It binds to specific sites on the proteins, which then triggers a biochemical reaction. The reaction may involve the activation of enzymes or other proteins, or the inhibition of enzymes or other proteins. The exact mechanism of action of MCP-6-MPA is still being studied and is not yet fully understood.
Biochemical and Physiological Effects
MCP-6-MPA has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of certain enzymes, as well as an inhibitory effect on the activity of certain proteins. It has also been found to have an inhibitory effect on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCP-6-MPA has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is stable and non-toxic. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of MCP-6-MPA is that its exact mechanism of action is still not fully understood, so its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
MCP-6-MPA has potential applications in a variety of areas and could be used to study the effects of compounds on biochemical and physiological processes. It could also be used to study the effects of compounds on the structure and function of proteins. In addition, it could be used to study the effects of compounds on enzymatic activities and to study the effects of compounds on the transport of molecules across cell membranes. Finally, MCP-6-MPA could be used to study the effects of compounds on the development and progression of diseases.
Métodos De Síntesis
MCP-6-MPA is synthesized through a multi-step process that involves the condensation of 4-chloroaniline with ethyl acetoacetate, followed by the cyclization of the intermediate product with hydroxylamine hydrochloride. The reaction is then followed by a benzoylation step to obtain the final product. The synthesis of MCP-6-MPA is a relatively simple process and can be completed in a short amount of time.
Aplicaciones Científicas De Investigación
MCP-6-MPA has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the mechanism of action of other pyrimidine-derived compounds. It has also been used in experiments to study the effects of compounds on enzymatic activities and to study the effects of compounds on the structure and function of proteins.
Propiedades
IUPAC Name |
methyl 3-[[2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-13-10-19(25-20(23-13)14-6-8-16(22)9-7-14)29-12-18(26)24-17-5-3-4-15(11-17)21(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAQDNCRZFOLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B6584267.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6584271.png)
![ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate](/img/structure/B6584278.png)
![2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584286.png)
![N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6584289.png)
![2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6584293.png)
![N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B6584295.png)
![N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6584296.png)
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6584301.png)
![N-(2,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B6584317.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B6584324.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)